Cyclocarioside F
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Overview
Description
Cyclocarioside F is a triterpenoid compound derived from the leaves of Cyclocarya paliurus, a plant native to China. This compound belongs to the saponin family, which is known for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The biosynthesis of Cyclocarioside F involves the cyclization of oxidosqualene to form various triterpenoid skeletons. Key enzymes such as oxidosqualene cyclases (OSCs) play a crucial role in this process. For instance, CpalOSC4 catalyzes the formation of cycloartenol, a precursor in the biosynthesis pathway .
Industrial Production Methods: Industrial production of this compound is primarily based on the extraction from Cyclocarya paliurus leaves. The leaves are harvested, dried, and subjected to solvent extraction to isolate the triterpenoid compounds. Advanced techniques like high-performance liquid chromatography (HPLC) are used to purify this compound .
Chemical Reactions Analysis
Types of Reactions: Cyclocarioside F undergoes various chemical reactions, including oxidation, reduction, and glycosylation. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) are employed.
Glycosylation: Glycosylation reactions involve the addition of sugar moieties using glycosyl donors and catalysts like trifluoromethanesulfonic acid (TfOH).
Major Products: The major products formed from these reactions include various glycosides and oxidized derivatives of this compound, which exhibit enhanced pharmacological properties .
Scientific Research Applications
Cyclocarioside F has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying triterpenoid biosynthesis and glycosylation reactions.
Mechanism of Action
Cyclocarioside F exerts its effects through multiple molecular targets and pathways:
Anticancer Activity: It inhibits the PI3K/AKT/mTOR signaling pathway, leading to apoptosis in cancer cells.
Antidiabetic Effects: The compound targets enzymes like 11β-HSD1, which regulates cortisol levels, thereby improving insulin sensitivity and glucose metabolism.
Anti-inflammatory Activity: this compound modulates inflammatory cytokines and reduces oxidative stress, contributing to its anti-inflammatory effects.
Comparison with Similar Compounds
Cyclocarioside F is unique among triterpenoid saponins due to its specific glycosylation pattern and biological activities. Similar compounds include:
Cyclocarioside A: Another triterpenoid saponin from Cyclocarya paliurus with similar but distinct biological activities.
Cyclocarioside I: Known for its potent sweetening properties, it is structurally similar but differs in its glycosylation pattern.
Hederagenin: A dammarane-type triterpenoid saponin with moderate inhibitory effects on 11β-HSD1.
Properties
Molecular Formula |
C36H60O9 |
---|---|
Molecular Weight |
636.9 g/mol |
IUPAC Name |
3-[(3S,3aR,4R,5aR,6S,7S,9aR,9bR)-3-[(E,2S)-2-hydroxy-6-methoxy-6-methylhept-4-en-2-yl]-6,9a,9b-trimethyl-7-prop-1-en-2-yl-4-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid |
InChI |
InChI=1S/C36H60O9/c1-21(2)22-11-17-34(6)26(33(22,5)16-13-27(38)39)19-25(45-31-30(41)29(40)24(37)20-44-31)28-23(12-18-35(28,34)7)36(8,42)15-10-14-32(3,4)43-9/h10,14,22-26,28-31,37,40-42H,1,11-13,15-20H2,2-9H3,(H,38,39)/b14-10+/t22-,23-,24-,25+,26+,28-,29-,30+,31-,33-,34+,35+,36-/m0/s1 |
InChI Key |
VZGHPHPIUHPPHY-ZQKYYEOOSA-N |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC(=O)O)C[C@H]([C@H]3[C@]2(CC[C@@H]3[C@](C)(C/C=C/C(C)(C)OC)O)C)O[C@H]4[C@@H]([C@H]([C@H](CO4)O)O)O)C |
Canonical SMILES |
CC(=C)C1CCC2(C(C1(C)CCC(=O)O)CC(C3C2(CCC3C(C)(CC=CC(C)(C)OC)O)C)OC4C(C(C(CO4)O)O)O)C |
Origin of Product |
United States |
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